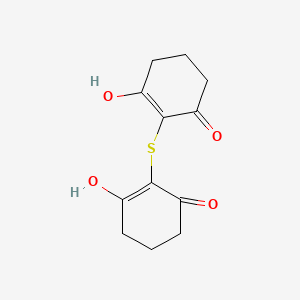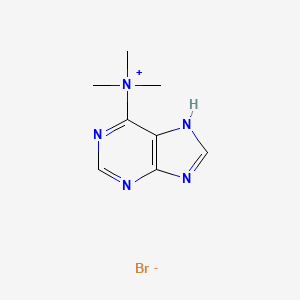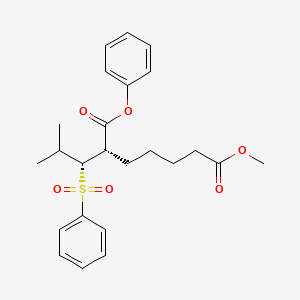
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide is an organic compound with a complex structure that includes both chloro and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide can be synthesized through the reaction of aniline with chloroacetyl chloride in the presence of a base such as glacial acetic acid . The reaction typically involves the following steps:
- Dissolving aniline in glacial acetic acid.
- Adding chloroacetyl chloride dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines and other derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction typically occurs under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted acetamides.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products often include amines and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-phenylacetamide: Similar structure but lacks the phenylethenyl group.
N-Phenylacetamide: Lacks both the chloro and phenylethenyl groups.
N-(1-Phenylethenyl)acetamide: Lacks the chloro group.
Uniqueness
2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide is unique due to the presence of both chloro and phenylethenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
106700-02-1 |
|---|---|
Molekularformel |
C16H14ClNO |
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
2-chloro-N-phenyl-N-(1-phenylethenyl)acetamide |
InChI |
InChI=1S/C16H14ClNO/c1-13(14-8-4-2-5-9-14)18(16(19)12-17)15-10-6-3-7-11-15/h2-11H,1,12H2 |
InChI-Schlüssel |
FRLUFXHJKYRUSS-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


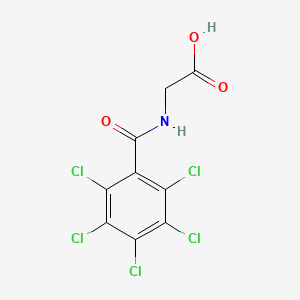
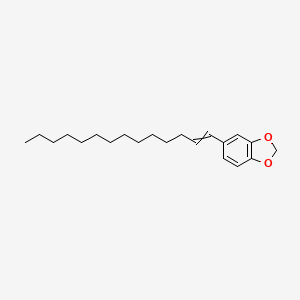
![(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate](/img/structure/B14318460.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)

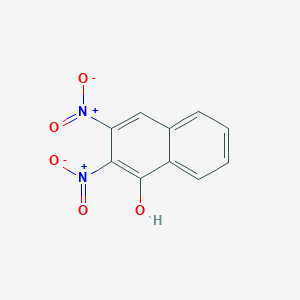
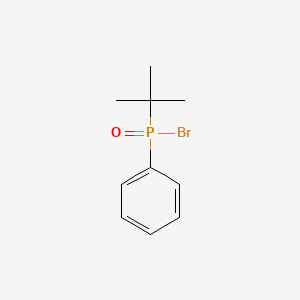
![[1,1'-Biphenyl]-4-sulfonamide, N-phenyl-](/img/structure/B14318489.png)
